molecular formula C15H10BrNO3S2 B2407197 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1796970-68-7

4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2407197
CAS No.: 1796970-68-7
M. Wt: 396.27
InChI Key: GEFQJGPDCCQEGV-UHFFFAOYSA-N
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Description

4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure. This particular compound contains bromine, furan, and thiophene moieties, making it a unique and interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their functionalization and coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and recrystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

Uniqueness

What sets 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S2/c16-9-6-13(21-8-9)15(19)17-7-10-3-4-12(22-10)14(18)11-2-1-5-20-11/h1-6,8H,7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQJGPDCCQEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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